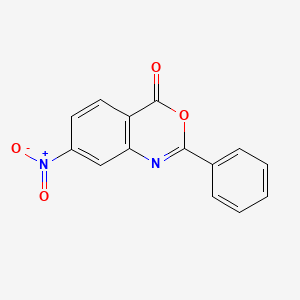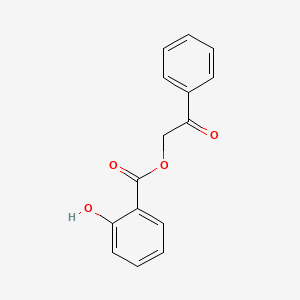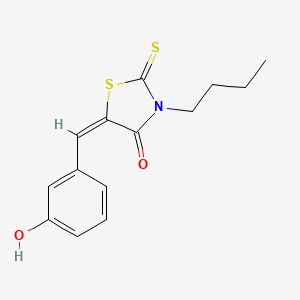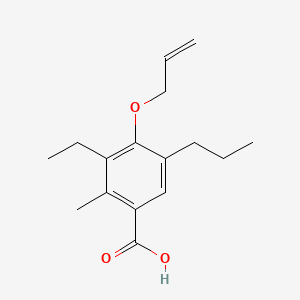
7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one: is a chemical compound with the molecular formula C14H8N2O4. It belongs to the class of benzoxazinones and exhibits interesting properties due to its unique structure. The compound consists of a benzoxazinone core with a nitro group (NO2) at the 7-position and a phenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-aminophenol with 2-nitrobenzoyl chloride. The resulting intermediate undergoes cyclization to form 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one .
Industrial Production::
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro group makes it susceptible to oxidation reactions.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: The phenyl group can undergo substitution reactions.
Cyclization: The benzoxazinone core can participate in intramolecular cyclizations.
Nitration: Nitric acid (HNO) and sulfuric acid (HSO).
Reduction: Hydrogen gas (H) with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Cyclization: Acidic conditions (e.g., sulfuric acid).
- Reduction of the nitro group yields the corresponding amino compound.
- Substitution reactions can lead to various derivatives.
Scientific Research Applications
Chemistry::
Building Block: Researchers use it as a building block for more complex molecules.
Pharmacophore Design: Its unique structure contributes to drug design and optimization.
Biological Studies: Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
Drug Development: Used as a starting point for developing novel drugs.
Materials Science: Explored for its properties in materials science (e.g., organic semiconductors).
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various effects.
Comparison with Similar Compounds
While 7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one is relatively unique, similar compounds include:
2-Phenyl-4H-3,1-benzoxazin-4-one: Lacks the nitro group.
6-Nitro-2H-[1,4]benzoxazin-3(4H)-one: A related compound with a different substitution pattern
Properties
CAS No. |
38527-51-4 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
7-nitro-2-phenyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H8N2O4/c17-14-11-7-6-10(16(18)19)8-12(11)15-13(20-14)9-4-2-1-3-5-9/h1-8H |
InChI Key |
VZJBDBHHPHPBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methylphenyl)-4-{[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998990.png)
![8-[Benzyl(methyl)amino]-3-methyl-7-nonylpurine-2,6-dione](/img/structure/B11998999.png)


![(5Z)-3-(2-methylpropyl)-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11999030.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999046.png)




![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999092.png)

![N-(2-{[2-(dimethylamino)phenyl]disulfanyl}phenyl)-N,N-dimethylamine](/img/structure/B11999097.png)
